6-Methoxytetralin-5-carboxylic acid

Vue d'ensemble

Description

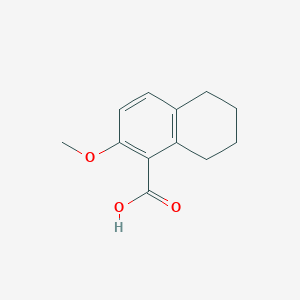

6-Methoxytetralin-5-carboxylic acid is an organic compound with the molecular formula C11H12O3 It is a derivative of tetralin, a bicyclic hydrocarbon, and features a methoxy group at the 6-position and a carboxylic acid group at the 5-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxytetralin-5-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with tetralin, which undergoes a series of functional group transformations.

Methoxylation: Introduction of the methoxy group at the 6-position can be achieved through electrophilic aromatic substitution using methanol and an acid catalyst.

Carboxylation: The carboxylic acid group at the 5-position can be introduced via a Friedel-Crafts acylation reaction followed by oxidation.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 6-Methoxytetralin-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups at specific positions on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated or aminated derivatives.

Applications De Recherche Scientifique

6-Methoxytetralin-5-carboxylic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 6-Methoxytetralin-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and carboxylic acid groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Tetralin: The parent hydrocarbon structure without functional groups.

6-Methoxytetralin: Lacks the carboxylic acid group.

5-Carboxytetralin: Lacks the methoxy group.

Uniqueness: 6-Methoxytetralin-5-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups, which confer distinct chemical and biological properties

Activité Biologique

6-Methoxytetralin-5-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This compound is part of a broader class of methoxytetralins, which have been studied for various pharmacological effects, including neuroprotective, antioxidant, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of methoxytetralins, including this compound. In vitro experiments demonstrated that this compound can significantly protect neuronal cells from oxidative stress-induced damage. For instance, it was shown to enhance cell viability in SH-SY5Y cells subjected to hydrogen peroxide-induced oxidative stress, achieving up to 80% restoration of cellular viability .

The neuroprotective effects are attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits strong scavenging capabilities against reactive oxygen species (ROS), which are implicated in neurodegenerative diseases.

- MAO-B Inhibition : It has been identified as a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that contributes to oxidative stress in the brain .

Anticancer Properties

This compound has also been evaluated for its anticancer activity. In studies using A549 human lung adenocarcinoma cells, it demonstrated significant cytotoxic effects at concentrations around 100 µM. The compound's structure-dependence on anticancer activity was noted, suggesting that modifications to its chemical structure could enhance efficacy against different cancer cell lines .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays as well. It was found to possess antibacterial properties against various pathogenic bacteria, indicating its potential as a therapeutic agent in treating bacterial infections .

Summary of Biological Activities

In Vitro Study Results

| Compound Concentration (µM) | Cell Viability (%) | Type of Cell Line | Reference |

|---|---|---|---|

| 50 | 75 | SH-SY5Y | |

| 100 | 60 | A549 | |

| 10 | 80 | Various bacterial strains |

Case Study 1: Neuroprotection in SH-SY5Y Cells

In a controlled study, SH-SY5Y neuronal cells were exposed to oxidative stress via hydrogen peroxide. Treatment with this compound resulted in a significant increase in cell viability compared to untreated controls. This suggests a robust neuroprotective effect that could be beneficial for conditions like Parkinson's disease.

Case Study 2: Anticancer Screening

A series of tests were conducted on A549 lung adenocarcinoma cells where varying concentrations of the compound were administered. The results indicated a dose-dependent response, with higher concentrations leading to increased cytotoxicity, thereby establishing the compound as a candidate for further anticancer drug development.

Propriétés

IUPAC Name |

2-methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h6-7H,2-5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCRLEOPTMKRRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CCCC2)C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.